

# Technical Whitepaper: In Vitro Activity Spectrum of GT-1 Against Multidrug-Resistant Pathogens

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## Compound of Interest

Compound Name: GT-1

Cat. No.: B13907198

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## Introduction

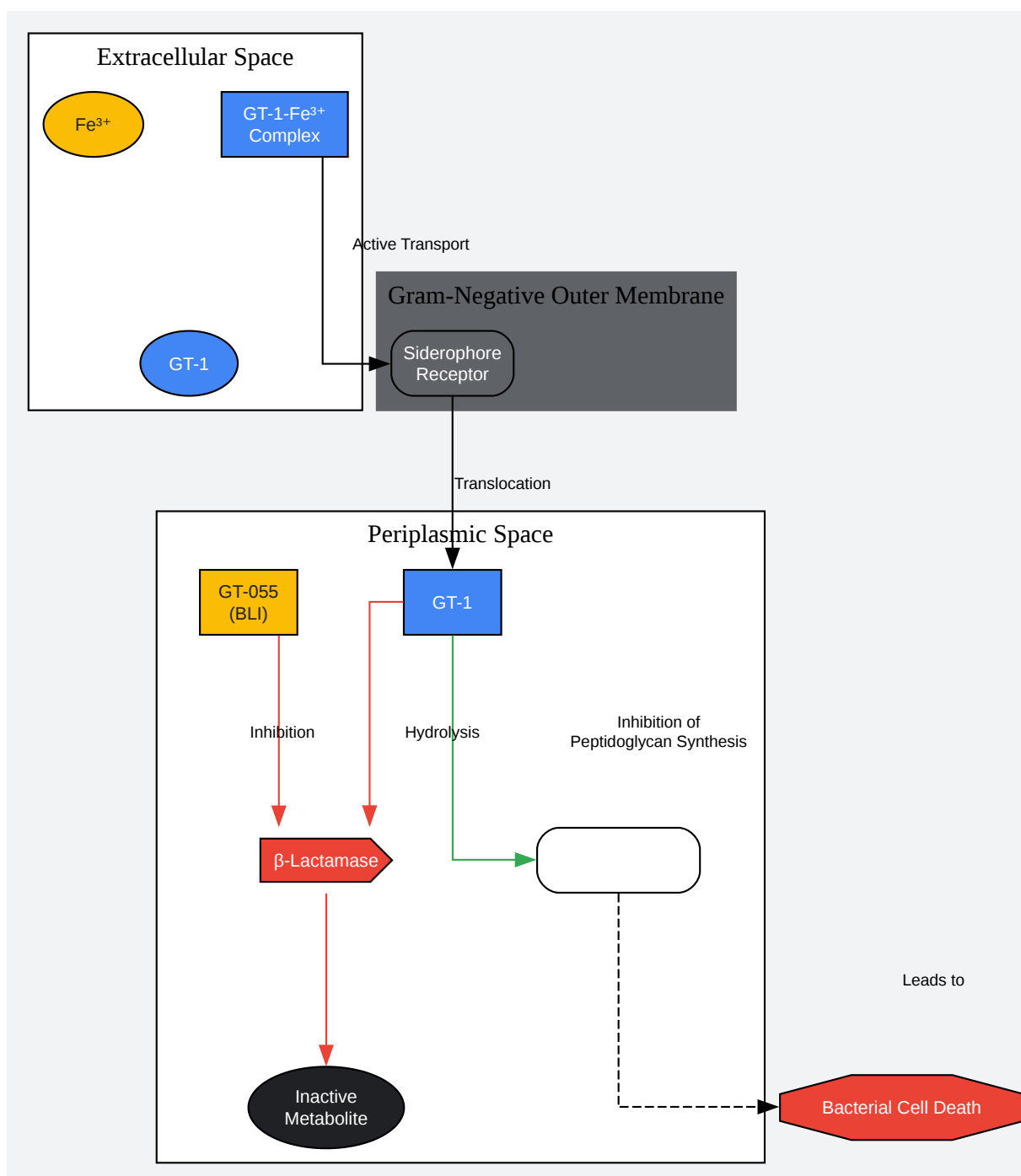
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Pathogens such as carbapenem-resistant Enterobacterales (CRE), *Pseudomonas aeruginosa*, and *Acinetobacter baumannii* are responsible for a significant number of healthcare-associated infections with limited treatment options. **GT-1** (also known as LCB10-0200) is a novel siderophore-cephalosporin developed to address this critical need.<sup>[1]</sup><sup>[2]</sup> It employs a "Trojan horse" strategy, utilizing the bacteria's own iron uptake systems to gain entry into the periplasmic space, thereby bypassing common resistance mechanisms like porin mutations.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> This document provides a technical overview of **GT-1**'s spectrum of activity against key MDR pathogens, its mechanism of action, and the methodologies used for its evaluation.

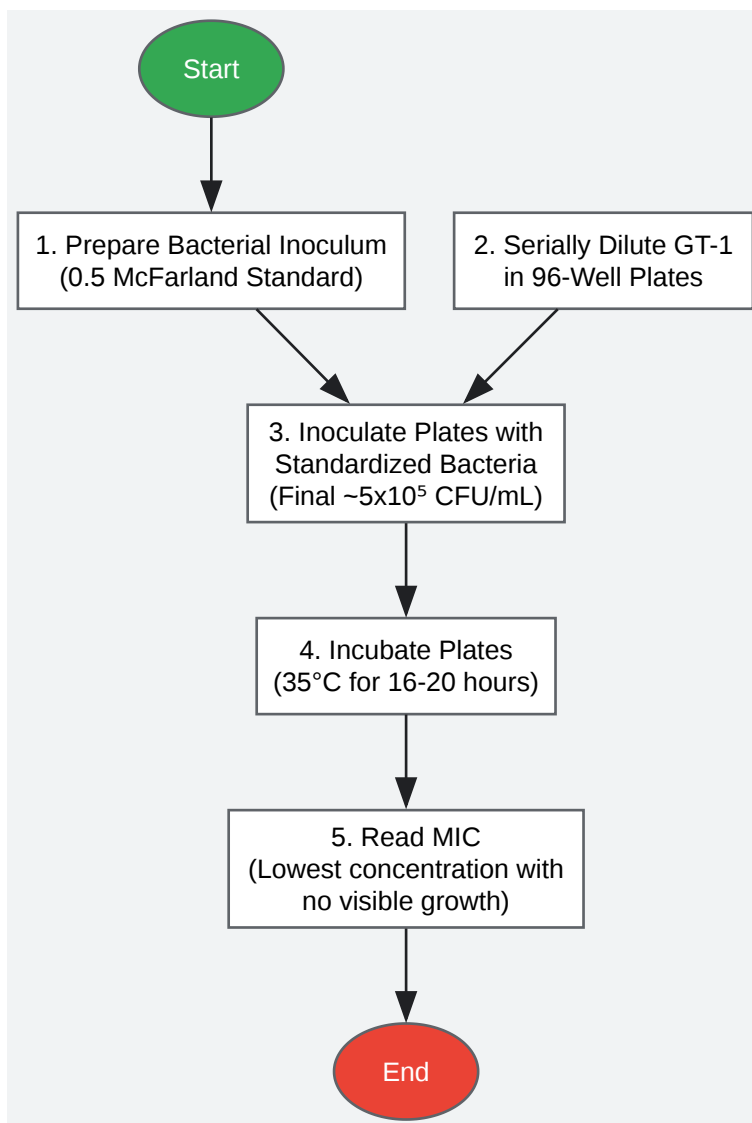
## Mechanism of Action: The "Trojan Horse" Strategy

**GT-1** is a conjugate molecule consisting of a cephalosporin core linked to a siderophore component.<sup>[4]</sup><sup>[5]</sup> In iron-limited environments, such as a host infection site, Gram-negative bacteria upregulate specific transport systems to acquire ferric iron ( $\text{Fe}^{3+}$ ).<sup>[6]</sup> The siderophore moiety of **GT-1** chelates extracellular iron, and this complex is actively transported across the bacterial outer membrane via siderophore receptors.<sup>[6]</sup><sup>[7]</sup>

This active transport mechanism allows **GT-1** to achieve high concentrations in the periplasmic space, overcoming resistance conferred by porin channel deletions that often limit the entry of other  $\beta$ -lactam antibiotics.<sup>[5][6]</sup> Once in the periplasm, **GT-1** dissociates from the iron and exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), primarily PBP3, which inhibits peptidoglycan synthesis and leads to cell death.<sup>[5][7]</sup>

Many MDR Gram-negative bacteria produce  $\beta$ -lactamase enzymes that can hydrolyze and inactivate cephalosporins.<sup>[8]</sup> To counter this, **GT-1** is often studied in combination with GT-055 (LCB18-055), a novel diazabicyclooctane non- $\beta$ -lactam  $\beta$ -lactamase inhibitor (BLI).<sup>[1][2]</sup> GT-055 broadens the spectrum of **GT-1** by protecting it from degradation by a wide range of serine- $\beta$ -lactamases.<sup>[1][2][3]</sup>





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